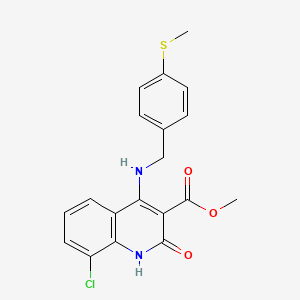![molecular formula C22H26N4O4S B11269236 N-(4-butylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B11269236.png)
N-(4-butylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide: is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a butylphenyl group, and an ethoxyphenylsulfamoyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using butylbenzene and an appropriate catalyst.
Sulfonamide Formation: The ethoxyphenylsulfamoyl group is introduced through the reaction of the pyrazole derivative with ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation of the carboxylic acid group on the pyrazole ring with an appropriate amine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the butylphenyl group.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a model compound for studying sulfonamide chemistry and reactivity.
Biology:
- The compound has potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
- It is used in the study of protein-ligand interactions and binding affinity.
Medicine:
- The compound is investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
- It is used in drug discovery and development as a lead compound for designing new pharmaceuticals.
Industry:
- The compound is used in the development of new materials with specific properties, such as polymers and coatings.
- It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The pyrazole ring and other functional groups contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
N-(4-butylphenyl)-4-ethoxybenzamide: Similar structure but lacks the pyrazole ring.
N-(4-sec-butylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Similar sulfonamide group but with a different aromatic ring system.
Uniqueness:
- The presence of the pyrazole ring in N-(4-butylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.
- The combination of the butylphenyl and ethoxyphenylsulfamoyl groups provides a distinct structural framework that influences the compound’s reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C22H26N4O4S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H26N4O4S/c1-3-5-6-16-7-9-17(10-8-16)23-22(27)20-15-21(25-24-20)31(28,29)26-18-11-13-19(14-12-18)30-4-2/h7-15,26H,3-6H2,1-2H3,(H,23,27)(H,24,25) |
InChI-Schlüssel |
ANOYSUSFBFQCDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NNC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11269155.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11269157.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B11269164.png)
![7-(4-Fluorophenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11269168.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide](/img/structure/B11269177.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11269185.png)
![2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11269190.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B11269193.png)

![4-phenyl-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11269210.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11269213.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B11269227.png)
![2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide](/img/structure/B11269242.png)
![9-benzyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11269246.png)
